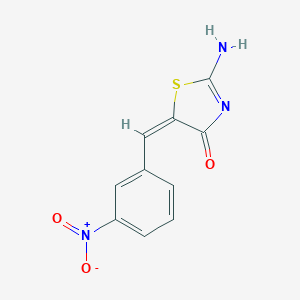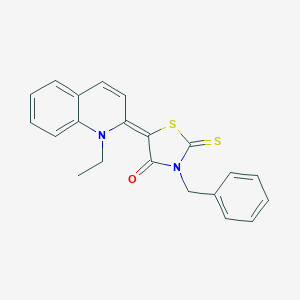
2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide, also known as Mexidol, is a neuroprotective drug that has been widely studied for its potential therapeutic applications in various neurological disorders. This compound was first synthesized in the 1980s by a team of Russian scientists and has since gained popularity in the scientific community due to its unique chemical properties and potential benefits.
Mécanisme D'action
The exact mechanism of action of 2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide is not fully understood, but it is believed to work through multiple pathways. 2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to reduce oxidative stress in the brain. Additionally, the drug has been shown to inhibit the activation of pro-inflammatory cytokines and reduce the production of reactive oxygen species, which can lead to cell death.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects in the brain. The drug has been shown to increase cerebral blood flow, reduce lipid peroxidation, and improve mitochondrial function. Additionally, 2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide has been shown to enhance glucose uptake and utilization in the brain, which can help to improve energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide for lab experiments is its neuroprotective properties. The drug has been shown to protect against neuronal damage and cell death, which can be useful in studying various neurological disorders. However, one limitation of 2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide. One area of focus is the drug's potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, researchers are interested in exploring the drug's potential for enhancing cognitive function and memory. Finally, there is a need for further studies on the safety and efficacy of 2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide in humans, particularly in the context of long-term use.
Méthodes De Synthèse
The synthesis of 2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide involves the reaction of 2-methoxybenzoyl chloride with 3-methylphenylamine in the presence of a base such as triethylamine. This reaction results in the formation of 2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide, which is then purified through recrystallization.
Applications De Recherche Scientifique
2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as stroke, traumatic brain injury, and neurodegenerative diseases. The drug has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic properties, which make it a promising candidate for neuroprotection.
Propriétés
Formule moléculaire |
C16H17NO2 |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C16H17NO2/c1-12-6-5-8-14(10-12)17-16(18)11-13-7-3-4-9-15(13)19-2/h3-10H,11H2,1-2H3,(H,17,18) |
Clé InChI |
NWLQZLRUMAFOPU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2OC |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5,6-dimethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249872.png)


![N-[1-(1-adamantyl)ethyl]-N-[4-(dimethylamino)benzylidene]amine](/img/structure/B249879.png)
![(5Z)-5-[[(2-methyl-3H-benzimidazol-5-yl)amino]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B249880.png)
![N-(2-hydroxy-5-methylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B249882.png)



![N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-methoxybenzamide](/img/structure/B249890.png)
